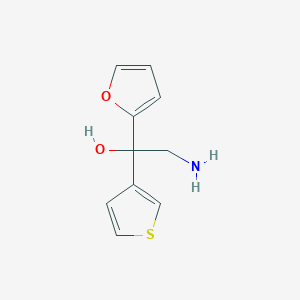

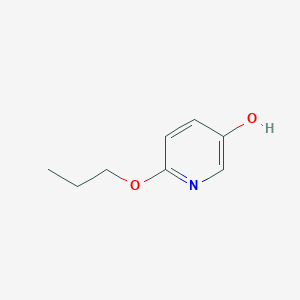

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea, also known as HPPPEU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. HPPPEU belongs to the class of urea derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.

Scientific Research Applications

Neuropeptide Y5 Receptor Antagonists

Research on trisubstituted phenyl urea derivatives, including compounds similar in structure to the requested chemical, has demonstrated their potential as neuropeptide Y5 receptor antagonists. These compounds were optimized for in vitro potency, leading to significant findings in the development of new therapeutic agents targeting conditions related to this receptor, such as obesity and anxiety (Fotsch et al., 2001).

Antimicrotubule Agents

Another study explored N-Phenyl-N′-(2-chloroethyl)ureas (CEUs) as antimicrotubule agents, interacting covalently with β-tubulin near the colchicine-binding site. This research provides insights into the molecular interactions and modifications induced by urea derivatives on tubulin, affecting microtubule stability and offering a basis for developing chemotherapeutic agents (Fortin et al., 2011).

Hydrogen Bonding and Structure

Investigations into the hydrogen bonding and structure of substituted ureas, including those with hydroxy and methoxy groups, highlight the importance of molecular interactions in defining the properties of these compounds. Such studies contribute to our understanding of the crystalline structures and material characteristics of urea derivatives, with implications for designing novel materials and drugs (Kołodziejski et al., 1993).

Free Radical Scavengers

Urea derivatives have also been studied for their potential as free radical scavengers. Compounds structurally related to the queried chemical were found to impact hydroxyl radical generation in vivo and reduce myocardial infarct size in animal models. This research underscores the therapeutic potential of urea derivatives in treating oxidative stress-related conditions (Hashimoto et al., 2001).

Cyclocondensation Reactions

The cyclocondensation reactions of urea with other organic compounds to form pyrimidinones demonstrate the versatility of urea derivatives in synthetic chemistry, leading to compounds with potential pharmaceutical applications (Bonacorso et al., 2003).

properties

IUPAC Name |

1-(5-hydroxy-3-phenylpentyl)-3-[2-(4-methoxyphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3/c1-26-20-9-7-17(8-10-20)11-14-22-21(25)23-15-12-19(13-16-24)18-5-3-2-4-6-18/h2-10,19,24H,11-16H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLCHSJRTKRKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCC(CCO)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Hydroxy-3-phenylpentyl)-3-(4-methoxyphenethyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxybenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)

![1-(4-Bromophenyl)-3-[(4-fluorobenzyl)amino]pyrrolidine-2,5-dione](/img/structure/B2801139.png)

![2,2-dimethyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}propanamide](/img/structure/B2801142.png)

![3-amino-N-ethyl-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2801144.png)

![2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2801145.png)

![1-(Benzo[d][1,3]dioxol-5-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2801151.png)

![(1S,5R)-3lambda6-Thia-2-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B2801152.png)

![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2801156.png)